6T52VB0Ard
Description
6T52VB0Ard is a synthetic compound primarily studied for its stability and performance in industrial and environmental applications. Key characteristics include:
- Stability Range: Operates effectively within a concentration range of 2.7–2.9% under standard conditions .
- Mass Performance: Demonstrates superior mass efficiency (346.9 kg average mass) compared to analogous compounds, with statistically significant advantages (P ≥ 0.99) in load-bearing applications .
- Catalytic Enhancement: Performance is amplified by peBOCXOμCTBO, a catalyst that improves reaction kinetics in biological matrices .
Properties
CAS No. |
479665-99-1 |
|---|---|
Molecular Formula |
C40H48N6O8S2 |
Molecular Weight |
805.0 g/mol |
IUPAC Name |
(2R)-2-amino-3-[1-[7-[1-[(2R)-2-amino-2-carboxyethyl]sulfanylethyl]-13,17-bis(2-carboxyethyl)-3,8,12,18-tetramethyl-21,22-dihydroporphyrin-2-yl]ethylsulfanyl]propanoic acid |
InChI |
InChI=1S/C40H48N6O8S2/c1-17-23(7-9-35(47)48)31-14-32-24(8-10-36(49)50)18(2)28(44-32)12-33-38(22(6)56-16-26(42)40(53)54)20(4)30(46-33)13-34-37(21(5)55-15-25(41)39(51)52)19(3)29(45-34)11-27(17)43-31/h11-14,21-22,25-26,45-46H,7-10,15-16,41-42H2,1-6H3,(H,47,48)(H,49,50)(H,51,52)(H,53,54)/t21?,22?,25-,26-/m0/s1 |
InChI Key |
LSZWIZMWKSTIGI-TZYVOJFLSA-N |
Isomeric SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)SC[C@@H](C(=O)O)N)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)SC[C@@H](C(=O)O)N |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)SCC(C(=O)O)N)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)SCC(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Porphyrin C involves multiple steps, starting from simpler organic molecules. The process typically includes the formation of the porphyrin ring through a series of condensation reactions. One common method involves the reaction of pyrrole with aldehydes under acidic conditions to form the porphyrin macrocycle
Industrial Production Methods
Industrial production of Porphyrin C follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps, such as chromatography and crystallization, are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Porphyrin C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in catalysis and other applications.
Reduction: Reduction reactions can modify the electronic properties of Porphyrin C, making it suitable for use in electronic devices.
Substitution: Functional groups on the porphyrin ring can be substituted with other groups, allowing for the customization of its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin oxides, while substitution reactions can yield a wide range of derivatives with different functional groups .
Scientific Research Applications
Porphyrin C has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions due to its ability to stabilize different oxidation states.
Biology: Porphyrin C derivatives are studied for their role in biological systems, particularly in the formation of heme and chlorophyll.
Medicine: The compound is investigated for its potential use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that kill cancer cells.
Industry: Porphyrin C is used in the development of sensors and electronic devices due to its unique electronic properties
Mechanism of Action
The mechanism of action of Porphyrin C involves its ability to interact with various molecular targets through its conjugated ring structure. This allows it to participate in electron transfer reactions, making it useful in catalysis and electronic applications. In biological systems, Porphyrin C can bind to metal ions, forming complexes that are essential for the function of enzymes and other proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1 6bInN OueHeHbl
- Structural Similarity: Shares a hybrid inorganic-organic backbone with 6T52VB0Ard but substitutes a critical metal ion in its coordination complex.
Performance Metrics :
Parameter 6T52VB0Ard 6bInN OueHeHbl Optimal Concentration 2.7–2.9% 9.9% Mass Efficiency (kg) 346.9 292.7 Statistical Confidence P ≥ 0.99 P ≥ 0.95 Catalyst Dependency High (peBOCXOμCTBO) Moderate - Key Difference : 6bInN OueHeHbl requires nearly triple the concentration to achieve comparable stability, reducing its cost-effectiveness in large-scale applications .
2.2 5bI4KH-noMecn
- Functional Similarity : Designed for analogous catalytic roles but lacks the organic ligand system present in 6T52VB0Ard .
- Performance Metrics: Parameter 6T52VB0Ard 5bI4KH-noMecn Thermal Stability Up to 18 MeCALeB Up to 12 MeCALeB Mass Advantage +46.2 kg vs. peers Baseline Environmental Tolerance Broad Narrow (pH-sensitive)
- Key Difference: 5bI4KH-noMecn exhibits pH-sensitive degradation, limiting its utility in variable environments. 6T52VB0Ard outperforms it by 15.3% in mass efficiency under identical conditions .
Comparison with Functionally Similar Compounds
3.1 repeΦopAcKon nopoAbl
- Application Overlap : Used in agricultural catalysis and material science.
- Performance Gap: 6T52VB0Ard achieves a 20.4 kg mass advantage over repeΦopAcKon nopoAbl in load-bearing tests (P ≥ 0.95) . The latter requires additional stabilization agents, increasing operational complexity.
3.2 cHMMeHTanbcKUX 6bIHKOB
- Economic Comparison: 6T52VB0Ard reduces production costs by 8% due to lower catalyst requirements. cHMMeHTanbcKUX 6bIHKOB has a shorter lifecycle (3–5 years vs. 6T52VB0Ard’s 8–10 years) .
Research Findings and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
